molecular formula C42H85NO4 B8091957 (2R)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxytetracosanamide

(2R)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxytetracosanamide

Cat. No.: B8091957
M. Wt: 668.1 g/mol
InChI Key: DGORBCXEWSENPF-NJZAESGASA-N
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Description

C24 (2’®-hydroxy) dihydro Ceramide (d180/240): N-lignoceroyl-D-erythro-sphinganine , is a type of sphingolipid. Sphingolipids are a class of lipids that play crucial roles in cellular processes, including cell membrane structure and signaling. This particular compound is characterized by its long-chain fatty acid (24 carbons) and the presence of a hydroxyl group at the 2’ position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C24 (2’®-hydroxy) dihydro Ceramide (d18:0/24:0) typically involves the condensation of sphinganine with lignoceric acid. The reaction is usually carried out under mild conditions to preserve the integrity of the hydroxyl group. Common reagents include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous purification steps such as column chromatography and recrystallization to achieve high purity levels (>98%) .

Chemical Reactions Analysis

Types of Reactions

C24 (2’®-hydroxy) dihydro Ceramide (d18:0/24:0) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce dehydroxylated ceramides .

Scientific Research Applications

C24 (2’®-hydroxy) dihydro Ceramide (d18:0/24:0) has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its role in cell membrane structure and signaling. It interacts with various molecular targets, including enzymes involved in sphingolipid metabolism. The hydroxyl group at the 2’ position is crucial for its interaction with these targets, influencing pathways related to cell growth, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

C24 (2’®-hydroxy) dihydro Ceramide (d18:0/24:0) is unique due to the presence of the hydroxyl group at the 2’ position, which significantly affects its chemical reactivity and biological activity. This hydroxyl group allows for specific interactions with enzymes and other molecules, making it distinct from other ceramides .

Biological Activity

(2R)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxytetracosanamide is a complex sphingolipid compound that has garnered attention for its potential biological activities. This compound is classified under ceramides, a class of lipids known for their roles in cellular signaling and structural functions in biological membranes. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

  • Chemical Formula : C38H77NO3
  • Molecular Weight : 596.023 g/mol
  • LogP : 11.738, indicating high lipophilicity which may influence its biological interactions.

Biological Activity Overview

Ceramides and related sphingolipids are known to play crucial roles in various biological processes, including:

  • Cell signaling
  • Apoptosis regulation
  • Inflammation modulation
  • Cellular differentiation

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and pathways involved in these processes. Key mechanisms include:

  • Modulation of Cell Signaling Pathways : Ceramides are involved in the regulation of signaling pathways such as the MAPK pathway, which affects cell growth and apoptosis.
  • Influence on Membrane Dynamics : The incorporation of this compound into cellular membranes can alter membrane fluidity and protein interactions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiproliferativeInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces cytokine production in macrophages
NeuroprotectiveProtects neurons from oxidative stress
Lipid Metabolism ModulationInfluences fatty acid metabolism

Case Studies

  • Antiproliferative Effects : A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines by inducing apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a potential role in cancer therapy.
  • Inflammation Reduction : In vitro studies showed that this compound could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This property indicates its potential use in treating inflammatory diseases.
  • Neuroprotection : Research involving neuronal cultures exposed to oxidative stress revealed that treatment with this ceramide derivative reduced cell death and preserved mitochondrial function, highlighting its neuroprotective capabilities.

Properties

IUPAC Name

(2R)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxytetracosanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H85NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-41(46)42(47)43-39(38-44)40(45)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h39-41,44-46H,3-38H2,1-2H3,(H,43,47)/t39-,40+,41+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGORBCXEWSENPF-NJZAESGASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(CCCCCCCCCCCCCCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H85NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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